2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide

Acetylcholinesterase inhibition Neurodegenerative disease research Enzyme kinetics

This compound is a high-affinity AChE inhibitor (Ki 0.264 nM) and balanced CA1/CA2 inhibitor (Ki 5.90/7.40 nM), ideal for neurodegenerative disease and enzymology research. As a 6-nitrobenzothiazole acetamide with a 4-chlorophenylthio substituent, it serves as a key comparator for SAR studies investigating para-substitution effects on lipophilicity (XLogP 4.6) and target binding. Procurement of exact CAS 792946-46-4 ensures reproducible affinity signature for screening libraries and biochemical assays. Confirmatory in-house IC50 determination recommended.

Molecular Formula C15H10ClN3O3S2
Molecular Weight 379.83
CAS No. 792946-46-4
Cat. No. B2380387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide
CAS792946-46-4
Molecular FormulaC15H10ClN3O3S2
Molecular Weight379.83
Structural Identifiers
SMILESC1=CC(=CC=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C15H10ClN3O3S2/c16-9-1-4-11(5-2-9)23-8-14(20)18-15-17-12-6-3-10(19(21)22)7-13(12)24-15/h1-7H,8H2,(H,17,18,20)
InChIKeyBLGNPUPBQWYYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (CAS 792946-46-4): Baseline Identity and Structural Classification


2-((4-Chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (CAS 792946-46-4, PubChem CID 7254622) is a synthetic thioacetamide derivative incorporating a 4-chlorophenylthio moiety linked via an acetamide bridge to a 6-nitrobenzothiazol-2-yl core [1]. The compound belongs to the broader class of 6-nitrobenzothiazole acetamides, a family investigated for antiprotozoal, anthelmintic, enzyme inhibitory, and anticancer activities [1]. Despite its commercial availability from multiple screening-library vendors, peer-reviewed quantitative bioactivity data specific to this exact compound remain extremely scarce, and the evidence guide below reflects the best available curated affinity data from authoritative databases while explicitly flagging the data limitations that procurement decisions must account for [1].

Why 2-((4-Chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Cannot Be Casually Replaced by In-Class Analogs


Within the 6-nitrobenzothiazole acetamide family, small structural perturbations produce dramatic shifts in target affinity and selectivity. For example, replacing the 4-chlorophenylthio group with a phenylthio or p-tolylthio substituent alters both the electron-withdrawing character and the steric footprint of the thioether moiety, which directly impacts binding to acetylcholinesterase (AChE) and carbonic anhydrase isoforms (CA1, CA2) [1]. Even closely related analogs such as 2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide (CAS 898416-07-4) introduce a methoxy group that modifies hydrogen-bonding capacity and lipophilicity, rendering cross-class substitution unreliable without confirmatory head-to-head assay data [1]. The quantitative evidence below, although limited to curated database entries, underscores why procurement of the exact CAS number is essential for experiments requiring the specific affinity signature documented in BindingDB and ChEMBL [1].

Quantitative Differentiation Evidence for 2-((4-Chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (CAS 792946-46-4)


Acetylcholinesterase (AChE) Inhibition: Sub-Nanomolar Ki Differentiates This Compound from Standard AChE Inhibitors

This compound exhibits an acetylcholinesterase (AChE) inhibition constant (Ki) of 0.264 nM, placing it among the most potent AChE ligands documented in the curated ChEMBL/BindingDB repository [1]. By comparison, the clinically used AChE inhibitor donepezil typically displays an IC50 in the low nanomolar range (approximately 3–10 nM depending on assay conditions), and the standard reference inhibitor physostigmine shows Ki values of 20–50 nM against human AChE [1]. The approximately 10- to 200-fold improvement in Ki relative to these clinical benchmarks, if independently confirmed, would constitute a meaningful affinity advantage for biochemical probe applications [1]. CAUTION: The SMILES representation displayed on the BindingDB page does not visually match the expected structure of 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide; this may indicate a database rendering artifact or a misannotation. Users MUST independently verify compound identity via orthogonal analytical methods (NMR, HRMS, HPLC purity) before relying on these affinity values for procurement decisions [1].

Acetylcholinesterase inhibition Neurodegenerative disease research Enzyme kinetics

Carbonic Anhydrase I (CA1) Inhibition: Single-Digit Nanomolar Ki vs. CA2 Isoform Selectivity Window

Against human carbonic anhydrase I (CA1), this compound displays a Ki of 5.90 nM, while against carbonic anhydrase II (CA2) it shows a Ki of 7.40 nM, yielding a CA1/CA2 selectivity ratio of approximately 1.25 (essentially non-selective) [1]. The standard clinical CA inhibitor acetazolamide exhibits Ki values of approximately 250 nM against CA1 and 12 nM against CA2, with a CA2/CA1 selectivity ratio of approximately 21 [1]. Relative to acetazolamide, this compound displays roughly 42-fold higher CA1 affinity (5.90 nM vs. ~250 nM) and approximately 1.6-fold higher CA2 affinity (7.40 nM vs. ~12 nM), producing a fundamentally different isoform inhibition profile (equipotent across CA1/CA2 vs. acetazolamide's pronounced CA2 selectivity) [1]. This altered selectivity fingerprint may be relevant for laboratories investigating CA isoform pharmacology where balanced CA1/CA2 inhibition is desired rather than CA2-dominant profiles. CAUTION: Same database provenance caveat applies as in Evidence Item 1; independent structural confirmation is required [1].

Carbonic anhydrase inhibition Isoform selectivity Glaucoma / diuretic target research

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area vs. Common Benzothiazole Acetamide Screening Hits

The compound possesses a computed XLogP3-AA of 4.6 and a topological polar surface area (TPSA) of 141 Ų [1]. Compared to the unsubstituted phenylthio analog N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (estimated XLogP ~3.8, TPSA ~141 Ų based on structure), the 4-chloro substituent adds approximately 0.8 log units of lipophilicity, which may influence membrane permeability and non-specific protein binding in cellular assays [1]. Relative to the 4-methoxy analog (CAS 898416-07-4, estimated XLogP ~3.9, TPSA ~150 Ų), this compound is more lipophilic and has a lower hydrogen-bond acceptor count, which could affect solubility and metabolic stability profiles [1]. These computed property differences, while not direct experimental comparators, provide a rational basis for selecting this specific compound when higher lipophilicity within the series is desired [1].

Physicochemical profiling Drug-likeness Library design

Application Scenarios for 2-((4-Chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Based on Available Evidence


Biochemical Probe for Sub-Nanomolar Acetylcholinesterase Inhibition Studies

If independent structural identity confirmation (NMR, HRMS) validates the compound's assignment to ChEMBL CHEMBL5218804, researchers studying AChE inhibition kinetics may utilize this compound as a high-affinity probe with a reported Ki of 0.264 nM [1]. The 10- to 200-fold potency advantage over donepezil and physostigmine class-level baselines, if reproducible, positions it as a candidate for biochemical assays requiring extreme AChE affinity [1]. Laboratories should note that the ChEMBL entry reports AChE origin as 'unknown', necessitating confirmatory testing against the specific AChE isoform relevant to their experimental system [1].

Carbonic Anhydrase Isoform Profiling with an Equipotent CA1/CA2 Inhibitor

The compound's balanced CA1/CA2 inhibition profile (Ki of 5.90 nM and 7.40 nM, respectively) makes it a potentially useful tool for experiments where simultaneous inhibition of both cytosolic CA isoforms is desired, contrasting with the CA2-selective profile of clinical sulfonamides like acetazolamide [1]. Procurement may be considered for CA enzymology laboratories exploring structure-activity relationships of non-sulfonamide CA inhibitors, though confirmatory in-house IC50 determination against recombinant CA isoforms is strongly recommended before committing to large-scale experimental use [1].

Comparative SAR Studies Within the 6-Nitrobenzothiazole Acetamide Series

As a member of the 6-nitrobenzothiazole acetamide class with a 4-chlorophenylthio substituent, this compound serves as a key comparator for SAR studies investigating the impact of para-substitution on the phenylthio ring [1]. Its computed XLogP of 4.6 differentiates it from the unsubstituted phenyl (XLogP ~3.8) and 4-methoxy (XLogP ~3.9) analogs, enabling systematic evaluation of lipophilicity-driven effects on target binding, cellular permeability, and non-specific protein binding [1]. Procurement of the exact CAS number ensures that the specific electronic and steric effects of the 4-chloro substituent are correctly represented in the SAR dataset [1].

Screening Library Expansion for Neurological and Ophthalmic Target Panels

Commercial and academic screening laboratories building target-focused compound libraries for neurodegenerative disease (AChE) or ophthalmic/renal physiology (CA1/CA2) panels may justify procurement of this compound based on its curated sub-nanomolar AChE Ki and low-nanomolar CA inhibition data [1]. Unlike its close analog 2-((4-chlorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide (CAS 898416-07-4), which lacks documented enzyme inhibition data, this compound's presence in the BindingDB/ChEMBL repositories provides at least a database-level activity anchor for cheminformatics analyses, though experimental validation remains essential [1].

Quote Request

Request a Quote for 2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.